molecular formula C17H29N3O4 B13194957 tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

Cat. No.: B13194957
M. Wt: 339.4 g/mol
InChI Key: BBUXRQLNDDNULX-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps One common approach is to start with the preparation of the oxadiazole ring, followed by its attachment to a cyclohexyl moietyReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable in understanding biological processes at the molecular level .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[4-hydroxy-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate

InChI

InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-12(7-9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21)

InChI Key

BBUXRQLNDDNULX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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